6-Amino-2-fluoro-3-iodobenzonitrile
Overview
Description
6-Amino-2-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2 and a molecular weight of 262.03 g/mol . This compound is characterized by the presence of amino, fluoro, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
6-Amino-2-fluoro-3-iodobenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: In the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The iodo group can undergo palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Palladium-Catalyzed Coupling: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or toluene.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted benzonitriles.
Coupling Products: Biaryl compounds, alkynyl benzonitriles, and other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoro-3-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and iodo groups can enhance binding affinity and specificity to these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzonitrile: Similar structure but lacks the amino group.
4-Amino-2-fluorobenzonitrile: Similar structure but lacks the iodo group.
3-Iodo-4-fluorobenzonitrile: Similar structure but lacks the amino group.
Uniqueness
6-Amino-2-fluoro-3-iodobenzonitrile is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzonitrile core.
Properties
IUPAC Name |
6-amino-2-fluoro-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYRGTVCZLTGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-82-1 | |
Record name | 6-Amino-2-fluoro-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.